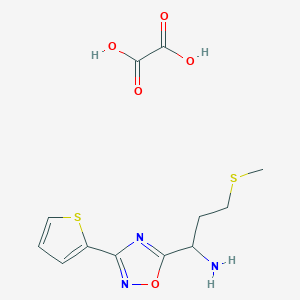

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS2.C2H2O4/c1-15-6-4-7(11)10-12-9(13-14-10)8-3-2-5-16-8;3-1(4)2(5)6/h2-3,5,7H,4,6,11H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAPHFAXMDRWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CS2)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the introduction of the methylthio group and the amine functionality. Reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing both thiophene and oxadiazole moieties exhibit significant biological activities. Notable findings include:

- Antimicrobial Activity : Studies have shown that derivatives of thiophene and oxadiazole demonstrate potent antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities, demonstrating the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves apoptosis induction in cancer cells .

Applications in Drug Development

Given its structural characteristics, 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents or anticancer drugs due to its promising biological activity.

- Material Science : Its unique properties may also lend themselves to applications in organic electronics or as a precursor for functional materials.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

Mechanism of Action

The mechanism by which 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structure : Lacks the methylthio group; hydrochloride salt instead of oxalate.

- Molecular Weight : 245.73 g/mol (vs. target compound’s ~305–337 g/mol range for oxalate derivatives) .

- Physicochemical Properties :

b) 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine Oxalate

- Structure : Replaces thiophene with furan, altering electronic properties.

- Impact : Furan’s lower aromaticity may reduce π-π interactions but improve metabolic oxidation resistance .

c) 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine Oxalate

Pharmacological Activity Comparisons

a) Thiadiazole Derivatives (e.g., 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine)

- Core Difference : 1,3,4-Thiadiazole vs. 1,2,4-oxadiazole.

- Activity : IC50 of 1.28 μg/mL against MCF7 breast cancer cells, highlighting the importance of thiophene in anticancer activity .

b) 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine

- Structure : Incorporates a chloro-chromenyl group.

- Molecular Weight : 337.82 g/mol; enhanced steric bulk may affect target binding .

Biological Activity

The compound 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

- A methylthio group which may enhance its lipophilicity.

- A thiophenyl moiety that contributes to its electronic properties.

- An oxadiazole ring known for various pharmacological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and oxadiazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methylthio group may further enhance this activity by disrupting bacterial cell membranes.

Cytotoxic Effects

Research into related compounds suggests that the oxadiazole moiety can induce cytotoxic effects in cancer cell lines. For example, certain oxadiazole derivatives have demonstrated the ability to induce apoptosis in human cancer cells, potentially through the activation of caspase pathways . The specific mechanisms by which our compound exerts cytotoxicity require further investigation.

Neuroprotective Activity

There is emerging evidence that compounds containing thiophene and oxadiazole rings may provide neuroprotective benefits. Some studies suggest these compounds can mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the methylthio group may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that these compounds can modulate ROS levels, contributing to their cytotoxic effects.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate?

- Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the oxadiazole core can be formed via condensation of thioamide precursors with nitriles under basic conditions (e.g., NaOH or K₂CO₃). The methylthio group is introduced via alkylation of a thiol intermediate. Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated in similar oxadiazole derivatives . Post-synthesis, the oxalate salt is formed by reacting the free base with oxalic acid in a polar solvent like ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=N in oxadiazole). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, as used in structurally analogous compounds, resolves stereochemical ambiguities . Purity is assessed via HPLC with UV detection (λ ~254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal exposure. Store in airtight containers at 2–8°C, away from heat/ignition sources. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against cancer-related targets?

- Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like EGFR or PARP. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with oxadiazole’s N-atoms). MD simulations (AMBER/GROMACS) assess stability of ligand-target complexes over 100+ ns. QSAR models correlate structural features (e.g., logP, polar surface area) with cytotoxicity data from analogous compounds .

Q. What strategies address solubility limitations in in vitro bioassays?

- Answer : Co-solvents (DMSO ≤1% v/v) or lipid-based carriers (e.g., liposomes) enhance aqueous solubility. Salt selection (e.g., oxalate vs. hydrochloride) can optimize dissolution kinetics. Particle size reduction via nano-milling or use of surfactants (e.g., Tween-80) improves bioavailability. Solubility parameters are quantified using shake-flask methods with HPLC analysis .

Q. How does the oxalate counterion influence pharmacokinetic properties compared to other salts?

- Answer : The oxalate salt improves crystallinity and stability but may reduce intestinal absorption due to higher polarity. Comparative studies using Caco-2 cell models assess permeability (Papp). Pharmacokinetic profiling in rodents (IV vs. oral administration) measures AUC, Cmax, and half-life. Metabolite identification via LC-MS/MS detects oxalate-related degradation products .

Q. What experimental designs resolve contradictions in reported antimicrobial activity data?

- Answer : Standardize MIC/MBC assays (CLSI guidelines) using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton agar). Control for compound stability under assay conditions (pH, temperature). Validate results with checkerboard synergy assays if combined with known antibiotics. Statistical analysis (ANOVA, padj <0.05) identifies significant outliers .

Methodological Considerations

- Synthesis Optimization : DOE (Design of Experiments) models (e.g., Box-Behnken) optimize reaction parameters (temperature, solvent ratio, catalyst loading) to maximize yield .

- Data Interpretation : Use PCA (Principal Component Analysis) to correlate spectral data (NMR chemical shifts) with electronic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.